2-Vinyl-4-benzylmorpholine
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Overview
Description
2-Vinyl-4-benzylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a colorless liquid with a molecular formula of C13H15NO and a molecular weight of 201.26 g/mol. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Vinyl-4-benzylmorpholine can be achieved through various methods. One common approach involves the reaction of 4-benzylmorpholine with vinyl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the morpholine nitrogen attacks the vinyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of transition metal catalysts to enhance the reaction efficiency and yield. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-Vinyl-4-benzylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The vinyl group in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
2-Vinyl-4-benzylmorpholine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Vinyl-4-benzylmorpholine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
4-Benzylmorpholine: Similar in structure but lacks the vinyl group.
2-Vinylmorpholine: Similar but lacks the benzyl group.
4-Vinylmorpholine: Similar but the vinyl group is positioned differently.
Uniqueness
2-Vinyl-4-benzylmorpholine is unique due to the presence of both the vinyl and benzyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-benzyl-2-ethenylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-13-11-14(8-9-15-13)10-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBOOJFTERHMSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN(CCO1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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